molecular formula C26H24N4OS B2845985 N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide CAS No. 688792-94-1

N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide

Cat. No.: B2845985
CAS No.: 688792-94-1
M. Wt: 440.57
InChI Key: NKQZENUAGZGPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .

Scientific Research Applications

Antitumor Activity

A notable area of research for benzimidazole-quinazoline derivatives is their antitumor activity. Studies have shown that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activities, with some compounds being significantly more potent than the positive control 5-FU. These compounds demonstrated selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, highlighting their potential as targeted anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antiviral and Antimicrobial Properties

Benzimidazole derivatives incorporating triazole moieties have been synthesized and tested for their antiviral activity, particularly against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds displayed significant activity against HCV, indicating the importance of substituents at the benzimidazole position for inhibiting viral replication (B. G. Youssif et al., 2016).

Chemotherapeutic Applications

Further research into benzimidazole-quinazoline hybrids has unveiled their potential in chemotherapeutic applications. Certain novel regioisomeric hybrids have shown appreciable antitumor activity against a variety of cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer, suggesting their viability as chemotherapeutic agents (Alka Sharma et al., 2013).

Green Synthesis and Eco-friendly Approaches

The use of green chemistry principles in the synthesis of benzimidazole and quinazoline derivatives has been explored, demonstrating the feasibility of environmentally friendly methods for producing these compounds. For instance, one study reported the synthesis of benzimidazole derivatives under solvent-free conditions, emphasizing the importance of sustainable practices in chemical synthesis (E. Laxminarayana et al., 2021).

Fluorescent Sensors

Benzimidazole-based compounds have also been developed as fluorescent sensors for metal ions, which are crucial for biological processes. A benzimidazole-containing compound demonstrated 'turn-on' fluorescent sensor activity for Zn2+ ions at biological pH, with potential applications in cell imaging (A. Maji et al., 2017).

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-3-23(25(31)27-16-18-14-12-17(2)13-15-18)32-26-29-20-9-5-4-8-19(20)24-28-21-10-6-7-11-22(21)30(24)26/h4-15,23H,3,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQZENUAGZGPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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